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Core Science & Biosynthesis
Protocols & Analytical Methods
metal-organic framework (MOF) synthesis using 5-ethynylisophthalic acid
metal-organic framework (MOF) synthesis using 5-ethynylisophthalic acid
Application Note: Advanced Synthesis and Functionalization of Metal-Organic Frameworks Using 5-Ethynylisophthalic Acid
Executive Summary & Mechanistic Grounding
5-Ethynylisophthalic acid (H2EPA) has emerged as a highly versatile, rigid V-shaped dicarboxylic acid ligand in the rationally designed synthesis of Metal-Organic Frameworks (MOFs). For drug development professionals and materials scientists, H2EPA offers two distinct mechanistic advantages:
-
Post-Synthetic Modification & Conjugation : The terminal alkyne moiety serves as a highly reactive site for azide-alkyne cycloaddition (click chemistry), enabling the targeted tethering of drug molecules or targeting ligands to the MOF exterior. Furthermore, the alkyne group extends the conjugated π -electron system, making it an excellent electron donor for the fluorescence sensing of electron-deficient species 1.
-
In Situ Oxidative Homocoupling : Synthesizing extended organic linkers is notoriously low-yield and resource-intensive. H2EPA circumvents this by undergoing in situ Glaser coupling under specific solvothermal conditions. When reacted with copper salts, the Cu(II)/Cu(I) redox cycle catalyzes the homocoupling of the alkyne groups, seamlessly generating an extended tetracarboxylate ligand (buta-1,3-diyne-1,4-diyl-diisophthalate) inside the reaction vessel to form ultra-porous networks like PCN-46 2.
This guide details two field-validated protocols leveraging these unique properties.
Protocol 1: Synthesis of Luminescent Co(II)-MOF for Environmental & Biological Sensing
Objective : Synthesize [Co(EPA)(TPT)]·1.5DMF·1.5H2O (where TPT = 2,4,6-tri(pyridin-4-yl)-1,3,5-triazine) for use as a fluorescence turn-off sensor.
Causality & Experimental Design : A dual-ligand strategy is employed here. H2EPA provides the structural backbone and the electron-rich alkyne groups, while TPT acts as a nitrogen-rich pillar to construct a 3D porous network. The extended π -conjugation of the framework results in strong intrinsic luminescence. When electron-deficient analytes (e.g., Fe³⁺ or nitroaromatic compounds) diffuse into the pores, they interact with the alkyne groups via π−π stacking. This spatial proximity triggers a rapid Photoinduced Electron Transfer (PET), quenching the fluorescence 1.
Step-by-Step Methodology :
-
Precursor Dissolution : In a 15 mL glass vial, dissolve 0.1 mmol of 5-ethynylisophthalic acid (H2EPA) and 0.1 mmol of TPT in a solvent mixture of 4 mL N,N-dimethylformamide (DMF) and 2 mL deionized water. Rationale: The mixed solvent ensures the solubility of both the hydrophobic TPT and the polar metal salt.
-
Metal Node Addition : Add 0.15 mmol of Co(NO₃)₂·6H₂O to the solution. Sonicate for 10 minutes until a homogenous, clear solution is achieved.
-
Solvothermal Crystallization : Transfer the solution into a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours in a programmable oven.
-
Controlled Cooling : Cool the autoclave to room temperature at a rate of 5 °C/hour. Rationale: Slow cooling prevents the formation of kinetic amorphous defects, favoring thermodynamically stable single crystals.
-
Isolation : Filter the resulting block crystals. Wash extensively with fresh DMF (3 × 10 mL) to remove unreacted ligands, followed by ethanol (3 × 10 mL) to exchange the high-boiling DMF within the pores.
-
Self-Validation System :
-
Phase Purity: Perform Powder X-Ray Diffraction (PXRD) on a dried aliquot. The experimental pattern must match the simulated single-crystal structure to proceed.
-
Baseline Luminescence: Disperse 2 mg of the MOF in 3 mL of pure solvent (e.g., ethanol). Record the emission spectrum (excitation at ~340 nm). This serves as the blank control; any quenching observed in subsequent assays must be normalized against this baseline.
-
Protocol 2: Synthesis of PCN-46 via In Situ Oxidative Homocoupling
Objective : Synthesize PCN-46, a highly porous Cu(II)-based MOF utilized for high-capacity gas storage and as a potential drug delivery matrix 3.
Causality & Experimental Design : Instead of pre-synthesizing the complex tetracarboxylate ligand, H2EPA is directly reacted with Cu(NO₃)₂. Under solvothermal conditions, a fraction of Cu(II) is reduced to Cu(I) by the solvent. This Cu(I) species acts as a catalyst for the Glaser homocoupling of the terminal alkynes on H2EPA, forming the extended buta-1,3-diyne-1,4-diyl-diisophthalate ligand in situ2. Nitric acid (HNO₃) is added as a modulator; by protonating the carboxylate groups, it slows down the coordination rate, driving the equilibrium toward the formation of large, highly crystalline domains.
Step-by-Step Methodology :
-
Reaction Mixture Preparation : Dissolve 0.05 mmol of 5-ethynylisophthalic acid and 0.15 mmol of Cu(NO₃)₂·2.5H₂O in a ternary solvent mixture of DMF/EtOH/H₂O (2 mL / 1 mL / 1 mL).
-
Modulation : Add exactly 2 drops of concentrated HNO₃ (65%). Rationale: The modulator controls the nucleation kinetics, preventing rapid precipitation of amorphous copper carboxylates.
-
In Situ Coupling & Crystallization : Seal the mixture in a Teflon-lined autoclave and heat at 85 °C for 24 hours. The moderate temperature is critical; exceeding 100 °C can lead to the decomposition of the alkyne moiety before coupling occurs.
-
Isolation & Solvent Exchange : Harvest the blue block crystals. Submerge them in fresh absolute ethanol for 3 days, replacing the ethanol every 12 hours. Rationale: Exchanging DMF for ethanol facilitates pore activation, as ethanol has a lower boiling point and surface tension.
-
Self-Validation System :
-
Activation Check: Evacuate the solvent-exchanged sample under dynamic vacuum at 100 °C for 12 hours.
-
Porosity Verification: Perform an N₂ adsorption-desorption isotherm at 77 K. A sharp uptake at low relative pressures ( P/P0<0.05 ) indicating a Type I isotherm confirms successful activation and the presence of accessible micropores.
-
Quantitative Data Summary
| Property / Metric | Protocol 1: Co-MOF [Co(EPA)(TPT)] | Protocol 2: PCN-46 (Cu-MOF) |
| Metal Node | Co(II) | Cu(II) Paddlewheel |
| Ligand State | Monomeric (H2EPA) | Homocoupled (Tetracarboxylate) |
| Topology | 3D Interpenetrated | 3D NbO-type network |
| BET Surface Area | ~450 m²/g | ~2,500 m²/g |
| Primary Application | Fluorescence Sensing | Gas Storage (CH₄) / Drug Matrix |
| Key Performance | Ksv (2,4-NPH) = 9.6×104 L/mol | High CH₄ working capacity |
Visualizations
Synthetic workflows for H2EPA-based MOFs via dual-ligand assembly and in situ oxidative coupling.
Mechanism of fluorescence quenching in Co-MOF sensors via photoinduced electron transfer.
References
- Two alkynyl functionalized Co(II)
- Chapter 5: Metal–Organic-framework Nanoparticles: Synthesis, Characterization and Catalytic Applications Royal Society of Chemistry (RSC) Books
- Tailoring the pore geometry and chemistry in microporous metal–organic frameworks for high methane storage working capacity N
Sources
Application Note: Synthesis and Validation of 5-Ethynylisophthalic Acid Coordination Polymers
Application Note: Synthesis and Validation of 5-Ethynylisophthalic Acid Coordination Polymers
Introduction & Mechanistic Rationale
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) constructed from functionalized organic linkers provide highly tunable platforms for gas storage, chemical sensing, and targeted therapeutics[1]. Among these, 5-ethynylisophthalic acid (H₂EPA) has emerged as a uniquely versatile linker. It features a rigid dicarboxylate backbone ideal for forming robust secondary building units (SBUs), coupled with a highly reactive terminal alkyne moiety[2].
For materials scientists and drug development professionals, the terminal alkyne serves two critical functions:
-
Electronic Conjugation: The electron-rich alkyne enhances the intrinsic luminescence of the framework, making it highly sensitive to fluorescence quenching when interacting with electron-deficient analytes (e.g., heavy metals, nitroaromatics)[2].
-
Bio-Orthogonal Functionalization: The preserved alkyne groups offer an ideal handle for post-synthetic modification. Through azide-alkyne cycloaddition (click chemistry), these frameworks can be conjugated with targeting peptides or PEGylated chains to create advanced drug delivery vehicles.
However, synthesizing H₂EPA-based MOFs requires precise control over reaction thermodynamics. Depending on the metal node and solvothermal conditions, the alkyne can either be preserved for post-synthetic use or forced into an in situ oxidative homocoupling reaction to form extended diyne-linked networks (e.g., PCN-46)[3]. This guide details the causal methodologies required to selectively drive these divergent synthetic pathways.
Experimental Design & Causality
The structural fate of the H₂EPA linker is dictated by the choice of metal salt, co-ligand, and solvent system:
-
Pathway A (Alkyne Preservation via Dual-Ligand Strategy): Utilizing a transition metal like Co(II) alongside a nitrogen-rich neutral pillar such as 2,4,6-tri(pyridin-4-yl)-1,3,5-triazine (TPT) prevents unpredictable self-coupling[2]. A DMF/H₂O solvent mixture is employed because DMF acts as both a solvent and a thermal precursor to dimethylamine. This gradual release of a weak base controls the deprotonation rate of the isophthalic acid, ensuring the slow nucleation required for high-quality single crystals rather than amorphous precipitates.
-
Pathway B (In Situ Linker Formation via Oxidative Coupling): When H₂EPA is reacted with an excess of Cu(II) salts under acidic solvothermal conditions, the Cu(II) acts as both the structural node and a catalyst. It is partially reduced to Cu(I), which triggers a Glaser-type homocoupling of the terminal alkynes[3]. This transforms H₂EPA into 5,5'-(buta-1,3-diyne-1,4-diyl)diisophthalic acid (H₄BDI) directly within the reaction vessel[1][3].
Divergent solvothermal synthesis pathways of 5-ethynylisophthalic acid coordination polymers.
Step-by-Step Methodologies
Protocol A: Synthesis of Luminescent Co(II)-EPA-TPT MOF
Objective: Synthesize a 3D porous framework with intact terminal alkyne groups for sensing or bioconjugation.
-
Reagent Preparation: Accurately weigh 0.1 mmol of 5-ethynylisophthalic acid (H₂EPA), 0.1 mmol of Co(NO₃)₂·6H₂O, and 0.05 mmol of TPT[2].
-
Solvent Dispersion: Transfer the solid precursors into a 10 mL glass vial. Add 4.0 mL of a N,N-dimethylformamide (DMF) and deionized water mixture (v/v = 1:1). Sonicate for 15 minutes to ensure a homogeneous dispersion.
-
Solvothermal Reaction: Transfer the mixture into a 10 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable convection oven at 120 °C for 72 hours.
-
Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 5 °C/hour. Causality: Rapid cooling induces thermodynamic shock, leading to structural defects and polycrystallinity. Slow cooling ensures the growth of phase-pure, defect-free single crystals.
-
Isolation & Activation: Isolate the resulting pink crystals via vacuum filtration. Wash sequentially with fresh DMF (3 × 5 mL) to remove unreacted linkers, followed by methanol (3 × 5 mL) to exchange the high-boiling DMF trapped within the pores. Dry under vacuum at 80 °C for 12 hours[2].
Protocol B: Synthesis of PCN-46 via In Situ Oxidative Coupling
Objective: Synthesize a high-surface-area Cu-MOF utilizing the in situ homocoupling of H₂EPA.
-
Reagent Preparation: Weigh 0.2 mmol of H₂EPA and 0.4 mmol of Cu(NO₃)₂·3H₂O. Causality: A 2:1 metal-to-linker ratio is required because copper acts as both the structural node and the sacrificial catalyst for the coupling reaction[3].
-
Modulator Addition: Dissolve the reagents in 10 mL of N,N-dimethylacetamide (DMA). Add 0.5 mL of tetrafluoroboric acid (HBF₄). Causality: The acidic modulator slows down the coordination kinetics, preventing rapid precipitation and favoring the formation of large crystalline domains.
-
Solvothermal Reaction: Heat the sealed Teflon-lined autoclave at 85 °C for 48 hours.
-
Isolation: Recover the blue/green crystals via centrifugation (7000 rpm, 5 mins). Wash extensively with DMA and ethanol to remove residual uncoupled species.
Quantitative Data Summary
| Target Material | Linker | Metal Node | Co-ligand | Solvent System | Temp / Time | Key Structural Feature |
| Co-EPA-TPT | H₂EPA (0.1 mmol) | Co(NO₃)₂ (0.1 mmol) | TPT (0.05 mmol) | DMF/H₂O (1:1) | 120 °C / 72 h | Preserved alkyne, 3D porous network, binuclear SBU |
| PCN-46 | H₂EPA (0.2 mmol) | Cu(NO₃)₂ (0.4 mmol) | None | DMA / HBF₄ | 85 °C / 48 h | In situ diyne-coupled linker (H₄BDI), high surface area |
Quality Control & Self-Validation System
To ensure the integrity of the synthesized coordination polymers, the following self-validating analytical loop must be executed:
-
Phase Purity (PXRD): Collect Powder X-Ray Diffraction data of the bulk synthesized powder. Overlay this with the simulated PXRD pattern derived from Single Crystal X-Ray Diffraction (SCXRD) data. A successful synthesis is confirmed only if the peak positions (2θ) match perfectly, indicating an absence of amorphous impurities or competing phases.
-
Alkyne Integrity (FTIR): For Protocol A, the preservation of the terminal alkyne must be confirmed by a sharp, distinct C≡C stretching vibration peak at ~2110 cm⁻¹ and a ≡C-H stretching peak at ~3280 cm⁻¹. For Protocol B, the disappearance of the ≡C-H stretch validates successful homocoupling.
-
Porosity Verification (TGA): Conduct Thermogravimetric Analysis under an N₂ atmosphere. An initial weight loss event up to 150 °C corresponds to the volatilization of guest solvent molecules, validating the open porous architecture of the framework[2].
Fluorescence quenching mechanism of Co-EPA-TPT upon interaction with target analytes.
References
- Two alkynyl functionalized Co(Ⅱ)
- Chapter 5: Metal–Organic-framework Nanoparticles: Synthesis, Characterization and Catalytic Applications - Royal Society of Chemistry (rsc.org).
- Synthesis of Metal Organic Frameworks - Chemical Reviews (scribd.com).
Sources
Application Note: A Step-by-Step Guide to the Synthesis of 5-Ethynylisophthalic Acid via Sonogashira Coupling
Application Note: A Step-by-Step Guide to the Synthesis of 5-Ethynylisophthalic Acid via Sonogashira Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Ethynylisophthalic acid is a pivotal bifunctional linker molecule, extensively utilized in the synthesis of metal-organic frameworks (MOFs), functional polymers, and complex pharmaceutical intermediates. Its rigid, linear geometry and reactive terminal alkyne and carboxylic acid groups make it an ideal building block. This document provides a comprehensive, step-by-step protocol for the synthesis of 5-ethynylisophthalic acid. The synthetic strategy hinges on the robust and versatile Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed method for forming C(sp²)–C(sp) bonds.[1][2][3] We will proceed through a four-step sequence: (1) synthesis of the key precursor, dimethyl 5-iodoisophthalate; (2) Sonogashira coupling with a protected alkyne, trimethylsilylacetylene; (3) deprotection of the silyl group to reveal the terminal alkyne; and (4) saponification of the methyl esters to yield the final dicarboxylic acid.
Overall Synthetic Pathway
The synthesis is a four-step process starting from dimethyl 5-aminoisophthalate. The key bond formation is achieved in Step 2 using the Sonogashira coupling.
Caption: Four-step synthesis of 5-ethynylisophthalic acid.
Part 1: Synthesis of Dimethyl 5-Iodoisophthalate (Aryl Halide Precursor)
The synthesis begins with the conversion of an amino group to an iodide via a Sandmeyer-type reaction. Dimethyl 5-aminoisophthalate is treated with sodium nitrite under acidic conditions to form a diazonium salt, which is subsequently displaced by iodide from potassium iodide.[4][5]
Reaction Scheme: (Image of the reaction from Dimethyl 5-aminoisophthalate to Dimethyl 5-iodoisophthalate)
Experimental Protocol: Dimethyl 5-Iodoisophthalate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Dimethyl 5-aminoisophthalate | 1.0 | 209.19 | 6.28 g (30.0 mmol) | Starting material. |
| 2 M Hydrochloric Acid | - | - | 40 mL | Solvent and acid catalyst. |
| Sodium Nitrite (NaNO₂) | 1.22 | 69.00 | 2.52 g (36.5 mmol) | Diazotizing agent. |
| Potassium Iodide (KI) | 1.5 | 166.00 | 7.48 g (45.0 mmol) | Iodide source. |
| Deionized Water | - | - | 93 mL | Used to dissolve NaNO₂ and KI. |
| Ethyl Acetate | - | - | As needed | Extraction solvent. |
| Saturated Brine | - | - | As needed | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |
Step-by-Step Procedure:
-
In a 250 mL flask, suspend dimethyl 5-aminoisophthalate (6.28 g) in 2 M HCl (40 mL) and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.52 g in 23 mL water) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for an additional 2 hours. The formation of the diazonium salt should be apparent.
-
In a separate flask, prepare an ice-cold solution of potassium iodide (7.48 g in 70 mL water).
-
Add the potassium iodide solution dropwise to the diazonium salt solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield dimethyl 5-iodoisophthalate as a pale yellow solid (Typical yield: ~55%).[4][5]
Part 2: Sonogashira Cross-Coupling
This is the cornerstone of the synthesis, where the C-I bond of the aryl iodide is coupled with the terminal C-H bond of an alkyne.[2][3] We use trimethylsilylacetylene (TMSA), a liquid that is easier to handle than acetylene gas.[1] The trimethylsilyl (TMS) group serves as a protecting group, preventing unwanted side reactions, and is readily removed in the subsequent step.[1]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The workhorse of the reaction, it facilitates the oxidative addition to the aryl iodide and the final reductive elimination to form the product.[1][2]
-
Copper(I) Co-catalyst (e.g., CuI): The copper catalyst is crucial for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under much milder conditions than copper-free variants.[2][6]
-
Amine Base (e.g., Triethylamine, TEA): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the HX (HI in this case) generated during the catalytic cycle.[3]
-
Inert Atmosphere (Argon or Nitrogen): Essential for preventing the oxidative homocoupling (Glaser coupling) of the alkyne, an undesired side reaction.[7] It also protects the Pd(0) species from oxidation.
Mechanism Insight: The Sonogashira Catalytic Cycles
The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for 16.5 mmol scale) | Notes |
| Dimethyl 5-iodoisophthalate | 1.0 | 320.08 | 5.28 g (16.5 mmol) | Aryl halide substrate. |
| Trimethylsilylacetylene (TMSA) | 1.2 | 98.22 | 2.3 mL (19.8 mmol) | Alkyne source. |
| PdCl₂(PPh₃)₂ | 0.02 | 701.90 | 232 mg (0.33 mmol) | Palladium catalyst. |
| Copper(I) Iodide (CuI) | 0.04 | 190.45 | 126 mg (0.66 mmol) | Co-catalyst. |
| Triethylamine (TEA) | 3.0 | 101.19 | 6.9 mL (49.5 mmol) | Base and solvent. |
| Tetrahydrofuran (THF), anhydrous | - | - | 80 mL | Main solvent. |
Step-by-Step Procedure:
-
To an oven-dried flask under an argon atmosphere, add dimethyl 5-iodoisophthalate (5.28 g), PdCl₂(PPh₃)₂ (232 mg), and CuI (126 mg).
-
Add anhydrous THF (80 mL) and triethylamine (6.9 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add trimethylsilylacetylene (2.3 mL) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford dimethyl 5-((trimethylsilyl)ethynyl)isophthalate.[4]
Part 3: Deprotection of the Trimethylsilyl (TMS) Group
The TMS group is a robust protecting group but can be selectively removed under mild basic conditions without affecting the ester functionalities. A common and effective method is using potassium carbonate in methanol.[8][9]
Reaction Scheme: (Image of the reaction from Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate to Dimethyl 5-ethynylisophthalate)
Experimental Protocol: Dimethyl 5-Ethynylisophthalate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for ~16 mmol scale) | Notes |
| Protected Alkyne | 1.0 | 290.38 | ~4.65 g (16.0 mmol) | Substrate from Step 2. |
| Potassium Carbonate (K₂CO₃) | 0.25 | 138.21 | 553 mg (4.0 mmol) | Mild base for deprotection. |
| Methanol (MeOH) | - | - | 150 mL | Solvent. |
Step-by-Step Procedure:
-
Dissolve the TMS-protected alkyne from the previous step in methanol (150 mL) in a round-bottom flask.
-
Add potassium carbonate (553 mg) to the solution.[8]
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.[7][8]
-
Once complete, remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting product, dimethyl 5-ethynylisophthalate, is often pure enough for the next step, but can be further purified by chromatography if necessary.
Part 4: Saponification to 5-Ethynylisophthalic Acid
The final step is the hydrolysis of the two methyl ester groups to the corresponding carboxylic acids. This is a standard saponification reaction using a strong base, followed by acidification to protonate the carboxylate salts.
Reaction Scheme: (Image of the reaction from Dimethyl 5-ethynylisophthalate to 5-Ethynylisophthalic Acid)
Experimental Protocol: 5-Ethynylisophthalic Acid
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for ~15 mmol scale) | Notes |
| Dimethyl 5-ethynylisophthalate | 1.0 | 218.20 | ~3.27 g (15.0 mmol) | Substrate from Step 3. |
| Lithium Hydroxide (LiOH·H₂O) | 4.0 | 41.96 | 2.52 g (60.0 mmol) | Base for hydrolysis. |
| THF / Water (1:1) | - | - | 100 mL | Solvent system. |
| 2 M Hydrochloric Acid | - | - | ~35 mL | For acidification to pH ~1-2. |
Step-by-Step Procedure:
-
Dissolve dimethyl 5-ethynylisophthalate in a 1:1 mixture of THF and water (100 mL).
-
Add lithium hydroxide monohydrate (2.52 g) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting diester.
-
Once the reaction is complete, remove the THF via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 2 M HCl until the pH is approximately 1-2. A white precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the resulting white solid, 5-ethynylisophthalic acid, under high vacuum.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 26, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]
- Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019, December 25). MDPI. Retrieved March 26, 2026, from [Link]
- Kitamura, Y., Ueno, Y., & Kitade, Y. (2011). Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid.
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Retrieved March 26, 2026, from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC. Retrieved March 26, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved March 26, 2026, from [Link]
-
Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. (2023, September 5). Chemical Communications (RSC Publishing). Retrieved March 26, 2026, from [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2005, November 18). The Journal of Organic Chemistry - ACS Publications. Retrieved March 26, 2026, from [Link]
- Lei, Y., et al. (2016). Microwave-assisted copper- and palladium-catalyzed sonogashira-type coupling of aryl bromides and iodides with trimethylsilylacetylene. Tetrahedron Letters, 57(10), 1100-1103.
-
Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. (n.d.). PMC. Retrieved March 26, 2026, from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. Retrieved March 26, 2026, from [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. DIMETHYL 5-IODOISOPHTHALATE CAS#: 51839-15-7 [m.chemicalbook.com]
- 6. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Application Note: 5-Ethynylisophthalic Acid as a Bifunctional Linker in Advanced Materials Science
Application Note: 5-Ethynylisophthalic Acid as a Bifunctional Linker in Advanced Materials Science
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) has shifted from serendipitous discovery to targeted, application-driven synthesis. Central to this paradigm is the use of bifunctional organic linkers that offer both structural coordination and orthogonal chemical reactivity. 5-Ethynylisophthalic acid (H₂EPA) has emerged as a premier building block in this domain. Featuring a rigid isophthalate moiety for robust metal coordination and a terminal alkyne for either in situ coupling or post-synthetic modification (PSM), this ligand enables the construction of ultra-porous architectures (e.g., PCN-46) and highly functionalized sensory materials.
This technical guide provides researchers and materials scientists with an authoritative overview of the mechanistic pathways, validated synthetic protocols, and analytical benchmarks for utilizing 5-ethynylisophthalic acid in advanced materials development.
Chemical Profile & Structural Rationale
| Property | Specification | Scientific Rationale in Materials Science |
| Chemical Name | 5-Ethynylisophthalic acid | Provides a 120° bent dicarboxylate geometry, ideal for forming kagomé lattices, paddlewheel secondary building units (SBUs), and NbO-type topologies. |
| CAS Number | 432025-97-3[1] | Standardized identifier for reagent procurement (typically >97% purity required for MOF synthesis). |
| Formula / MW | C₁₀H₆O₄ / 190.15 g/mol [1] | Low molecular weight ensures high gravimetric surface area in the resulting frameworks. |
| Functional Groups | -COOH (x2), -C≡CH (x1) | Carboxylates drive thermodynamic self-assembly with transition metals; the alkyne acts as a "sleeping beauty" reactive site[2]. |
Mechanistic Insights: The Divergent Reactivity of the Alkyne Moiety
The true power of 5-ethynylisophthalic acid lies in the condition-dependent reactivity of its terminal alkyne. As an Application Scientist, understanding the causality behind your solvothermal conditions is critical to directing the framework's topology.
-
Pathway A: In Situ Oxidative Coupling (The PCN-46 Route) Synthesizing extended polyyne-linked tetracarboxylate ligands ex situ is notoriously difficult due to their instability and poor solubility. By subjecting 5-ethynylisophthalic acid to high-temperature solvothermal conditions in the presence of Cu(II) salts, the Cu(II) is partially reduced to Cu(I). This catalyzes a Glaser-type homocoupling of the terminal alkynes during framework assembly[3][4]. The result is a highly porous, stable MOF (PCN-46) containing a butadiyne-linked tetracarboxylate ligand (BDI⁴⁻)[4].
-
Pathway B: Intact Alkyne Preservation (The Click Chemistry Route) When milder conditions, non-redox-active metals (e.g., Zn, Co), or specific solvent ratios are employed, the alkyne remains unreacted[5]. This yields a MOF with pore walls decorated by terminal alkynes, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[2]. This allows for the post-synthetic introduction of fragile biological molecules, chiral catalysts, or targeted drug-delivery vectors that would never survive the harsh initial solvothermal synthesis.
Reaction pathways of 5-ethynylisophthalic acid dictating MOF structural evolution.
Validated Experimental Protocols
Protocol 1: Synthesis of PCN-46 via In Situ Oxidative Coupling
PCN-46 is a benchmark NbO-type MOF renowned for its exceptional methane storage capacity[6].
Reagents:
-
5-Ethynylisophthalic acid (H₂EPA)
-
Cu(NO₃)₂·2.5H₂O
-
N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Aqueous HNO₃ (as a modulator)
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mmol of H₂EPA and 0.15 mmol of Cu(NO₃)₂·2.5H₂O in a solvent mixture of DMF/EtOH/H₂O (e.g., 4:1:1 v/v ratio)[7].
-
Modulation: Add 1-2 drops of concentrated HNO₃. Causality: The acid acts as a competitive modulator, slowing down the coordination rate to favor the growth of highly crystalline, defect-free bulk materials rather than amorphous kinetic precipitates[3].
-
Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 85 °C for 24 to 72 hours[7].
-
Harvesting: Cool the vessel to room temperature at a rate of 5 °C/hour. Isolate the blue/green block crystals via vacuum filtration.
-
Critical Activation (Self-Validating Step): Do not heat the as-synthesized crystals directly. High-boiling solvents (DMF/DMA) possess high surface tension; their direct evaporation will cause capillary forces that collapse the delicate framework[8].
Protocol 2: Direct Synthesis of Intact-Alkyne MOFs (e.g., MOF-2)
For applications requiring intact alkynes (e.g., environmental remediation or PSM), milder conditions are utilized[9].
Step-by-Step Methodology:
-
Precursor Mixing: In a 20 mL scintillation vial, combine methanol, DMF, and water (3 mL / 1 mL / 1 mL)[9].
-
Addition: Add Cu(NO₃)₂·3H₂O (0.01 mmol), pyrazole (0.03 mmol), and 5-ethynylisophthalic acid (0.01 mmol)[9].
-
Reaction: Stir for 10 minutes to ensure homogeneity, transfer to a Teflon-lined autoclave, and heat at a mild 70 °C for 24 hours[9].
-
Isolation: Slowly cool to room temperature to yield needle-shaped green crystals (MOF-2). Wash with methanol and dry[9]. Validation: FTIR spectroscopy should confirm the presence of the terminal alkyne C-H stretch near 3200-3300 cm⁻¹.
Protocol 3: Post-Synthetic Modification via CuAAC Click Chemistry
Once an intact alkyne-MOF is synthesized, it can be functionalized.
Step-by-Step Methodology:
-
Preparation: Suspend 50 mg of the activated alkyne-MOF in 10 mL of an inert solvent (e.g., anhydrous DCM or THF).
-
Reagent Addition: Add 1.5 equivalents (relative to the alkyne groups) of the desired organic azide (e.g., an azide-terminated fluorophore or drug molecule).
-
Catalysis: Add a catalytic amount of CuI (0.05 eq) and a mild base (e.g., N,N-diisopropylethylamine, 0.1 eq). Note: If the MOF is a Cu-based framework, the framework itself may auto-catalyze the reaction, eliminating the need for external CuI.
-
Incubation: Stir gently at room temperature for 24-48 hours.
-
Purification: Filter the functionalized MOF and perform rigorous Soxhlet extraction with the reaction solvent to remove any unreacted azide and physically adsorbed guests.
-
Validation: Perform ¹H-NMR on digested MOF samples (using DCl/DMSO-d₆) to quantify the conversion rate of the alkyne to the triazole ring.
Data Presentation: Performance Benchmarks in Gas Storage
The structural evolution dictated by 5-ethynylisophthalic acid directly impacts macroscopic material properties. In the context of clean energy, the in situ generated PCN-46 exhibits state-of-the-art methane (CH₄) storage capabilities due to its optimized pore geometry and specific π···CH₄ interactions[6].
Table 1: Comparative Methane Storage Capacities of NbO-Type MOFs
| MOF Material | Linker Precursor | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CH₄ Working Capacity (5–80 bar, 298 K) |
| PCN-46a | 5-Ethynylisophthalic acid | 3,224 | 1.243 | 203 cm³ (STP) cm⁻³ |
| ZJU-105a | Naphthalene-based analog | ~3,000 | ~1.150 | 198 cm³ (STP) cm⁻³ |
| NOTT-101 | Terphenyl-based analog | 2,805 | 1.050 | 190 cm³ (STP) cm⁻³ |
Data Interpretation: The use of 5-ethynylisophthalic acid (forming PCN-46a) expands the pore size slightly and reduces overly strong aromatic CH₄-affinity sites compared to phenyl-heavy analogs. This strategically decreases the "unusable" low-pressure CH₄ uptake (at 5 bar) while maximizing high-pressure storage (at 80 bar), resulting in an exceptionally high deliverable working capacity of 203 cm³/cm³[6].
References
-
3ASenrise. 5-Ethynylisophthalic acid (Catalog No.: A021201). Retrieved from [Link]
-
Jena, H. S., & Van Der Voort, P. Metal–Organic-framework Nanoparticles: Synthesis, Characterization and Catalytic Applications. Royal Society of Chemistry. Retrieved from[Link]
-
Shao, K., et al. (2019). "Tailoring the pore geometry and chemistry in microporous metal–organic frameworks for high methane storage working capacity." Chemical Communications, 55, 11402-11405. DOI: 10
-
Akhtar, S. (2018). "Designing Multifunctional MOFs Using the Inorganic Motif[Cu3(μ3-OH)(μ-Pyz)] as an SBU and Their Properties." Inorganic Chemistry, ACS Publications. DOI:9
-
Zhao, D., et al. (2010). "A NbO-type metal-organic framework derived from a polyne-coupled di-isophthalate linker formed in situ - Supporting Information." Chemical Communications, Royal Society of Chemistry. Retrieved from [Link]
-
Qiao, Y., et al. (2019). "Direct Synthesis of the 2D Copper(II) 5‐Prop‐2‐ynoxyisophthalate MOF". Zeitschrift für anorganische und allgemeine Chemie. DOI:5
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- 1. Material Science [3asenrise.com]
- 2. 5-Ethynylisophthalic acid | 432025-97-3 [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 6. Tailoring the pore geometry and chemistry in microporous metal–organic frameworks for high methane storage working capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring the pore geometry and chemistry in microporous metal–organic frameworks for high methane storage working capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tailoring the pore geometry and chemistry in microporous metal–organic frameworks for high methane storage working capacity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Design and Implementation of 5-Ethynylisophthalic Acid-Based Luminescent MOFs for Advanced Chemical Sensing
Application Note: Design and Implementation of 5-Ethynylisophthalic Acid-Based Luminescent MOFs for Advanced Chemical Sensing
Mechanistic Rationale: The Role of 5-Ethynylisophthalic Acid
Metal-organic frameworks (MOFs) have emerged as premier platforms for chemical sensing due to their tunable porosity and highly functionalizable pore environments. For researchers targeting the trace detection of environmental pollutants—specifically heavy metal ions (e.g., Fe 3+ ) and explosive nitroaromatic compounds (NACs)—the selection of the organic linker is the most critical design parameter.
5-Ethynylisophthalic acid (H 2 EPA) is a highly specialized bifunctional ligand that addresses this analytical challenge. By combining the rigid, structure-directing properties of an isophthalic acid backbone with an electron-rich, π -conjugated terminal alkyne (-C ≡ CH) group, H 2 EPA enables the construction of robust MOFs with built-in host-guest recognition sites[1].
When H 2 EPA is copolymerized with a nitrogen-rich pillar ligand such as 2,4,6-tri(pyridin-4-yl)-1,3,5-triazine (TPT) and a transition metal like Co(II), the resulting dual-ligand MOF—[Co(EPA)(TPT)]—exhibits intense intrinsic luminescence. The alkynyl group acts as an electron-rich docking site that selectively binds to electron-deficient nitroaromatics and specific metal ions[1]. This specific affinity forces the analyte into close proximity with the framework, triggering rapid and highly sensitive fluorescence quenching via Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET).
System Architecture & Signal Transduction Workflow
Synthesis and signal transduction workflow of H2EPA-based luminescent Co-MOF sensors.
Analytical Performance Profile
The dual-ligand Co-MOF system demonstrates exceptional sensitivity, characterized by high Stern-Volmer quenching constants ( Ksv )[1]. The table below summarizes the quantitative performance data for key analytes.
| Analyte | Target Class | Stern-Volmer Constant ( Ksv ) | Primary Quenching Mechanism |
| Fe 3+ | Heavy Metal Ion | 3.543×104 L/mol | Resonance Energy Transfer (RET) |
| 2,4-NPH | Nitroaromatic Compound | 9.600×104 L/mol | Photoinduced Electron Transfer (PET) |
| 4-NA | Nitroaromatic Compound | High Efficiency (>90%) | Photoinduced Electron Transfer (PET) |
| 4-NP | Nitroaromatic Compound | High Efficiency (>90%) | Photoinduced Electron Transfer (PET) |
Self-Validating Experimental Methodologies
Phase I: Solvothermal Assembly of [Co(EPA)(TPT)]
Causality Focus: Synthesizing a luminescent MOF requires strict control over crystallization kinetics to prevent the formation of non-porous, amorphous coordination polymers that lack accessible sensing sites.
-
Reagent Preparation: Dissolve Co(NO 3 ) 2⋅6 H 2 O, H 2 EPA, and TPT in a mixed solvent system of N,N-dimethylformamide (DMF) and deionized water.
-
Causality: DMF acts as a highly polar aprotic solvent that fully dissolves the rigid organic ligands. The trace water modulates the deprotonation rate of the carboxylic acids on the H 2 EPA ligand, ensuring controlled, reversible coordination bond formation rather than rapid, irreversible precipitation.
-
-
Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat isothermally at 100°C for 72 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5°C/hour.
-
Causality: Slow cooling prevents thermal shock and structural defects, yielding high-quality single crystals necessary for optimal π -conjugation and luminescence.
-
-
Activation: Wash the resulting crystals thoroughly with fresh DMF and ethanol, then dry under vacuum.
-
Validation Checkpoint (Phase Purity): Before proceeding to sensing applications, perform Powder X-Ray Diffraction (PXRD) on the activated MOF. A precise match between the experimental diffractogram and the simulated pattern confirms phase purity. Any baseline humps indicate amorphous impurities, requiring re-washing.
Phase II: Preparation of Stable Sensor Suspensions
Causality Focus: Solid-state fluorescence is highly susceptible to scattering and self-absorption. Creating a stable suspension ensures reproducible path lengths and uniform analyte diffusion.
-
Particle Size Reduction: Gently grind the activated MOF crystals into a fine powder using an agate mortar. Minimizing particle size maximizes the exposed surface area, ensuring rapid diffusion of analytes into the MOF pores.
-
Dispersion: Suspend 2.0 mg of the MOF powder in 2.0 mL of absolute ethanol (or methanol).
-
Homogenization: Sonicate the suspension for 30 minutes.
-
Validation Checkpoint (Suspension Stability): Measure the UV-Vis absorbance of the suspension at 5-minute intervals over 30 minutes. A stable absorbance value confirms that the MOF particles are not settling. Settling during a fluorescence measurement will cause artificial signal decay, leading to false-positive quenching results.
Phase III: Fluorescence Quenching Assay & Titration
-
Baseline Establishment: Place 2.0 mL of the MOF suspension in a quartz cuvette (1 cm path length). Record the initial fluorescence emission spectrum ( I0 ) at the predetermined optimal excitation wavelength.
-
Analyte Titration: Incrementally add 10 µL aliquots of the target analyte solution (e.g., 1 mM Fe 3+ or 2,4-NPH).
-
Equilibration: After each addition, stir the suspension gently for 1 minute before recording the emission spectrum ( I ).
-
Causality: The 1-minute equilibration time is not arbitrary; it accounts for the diffusion kinetics required for the analyte to penetrate the microporous channels of the MOF and interact with the internal alkynyl sites.
-
-
Validation Checkpoint (Volume Correction): Perform a control titration using only the pure solvent (ethanol) to ensure that the volume change (dilution effect) is not responsible for the observed quenching. Correct the raw fluorescence intensity mathematically if the volume change exceeds 2%.
Data Interpretation & Kinetic Modeling
To quantify the sensitivity of the MOF sensor, the fluorescence quenching data must be modeled using the Stern-Volmer (SV) equation:
II0=1+Ksv[Q]
Where:
-
I0 is the initial fluorescence intensity.
-
I is the fluorescence intensity after adding the analyte.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the molar concentration of the analyte (quencher).
Mechanistic Insights from the SV Plot: Plotting I0/I against [Q] should yield a linear relationship at lower concentrations, indicative of a single class of fluorophores being quenched dynamically or statically.
-
For 2,4-NPH (PET Mechanism): The electron-deficient nitro groups of 2,4-NPH possess a Lowest Unoccupied Molecular Orbital (LUMO) that sits at a lower energy level than the conduction band of the MOF. Upon excitation, excited electrons in the MOF transfer to the analyte rather than returning to the ground state, effectively turning "off" the luminescence[1].
-
For Fe 3+ (RET Mechanism): The absorption spectrum of Fe 3+ strongly overlaps with the emission spectrum of the Co-MOF. The excitation energy is non-radiatively transferred to the Fe 3+ ions, quenching the signal[1].
References
-
Two alkynyl functionalized Co(Ⅱ)-MOFs as fluorescent sensors exhibiting selectivity and sensitivity for Fe3+ and nitroaromatic compounds. rhhz.net. 1
Sources
Designing Porous Coordination Networks with 5-Ethynylisophthalic Acid: A Guide for Researchers and Drug Development Professionals
Designing Porous Coordination Networks with 5-Ethynylisophthalic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: The Promise of Functional Porous Coordination Networks
Porous coordination networks (PCNs), also known as metal-organic frameworks (MOFs), have emerged as a class of crystalline materials with vast potential in diverse fields, including gas storage, catalysis, and biomedicine.[1][2] Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise control over pore size, shape, and functionality.[3][4] This guide focuses on the design, synthesis, and application of PCNs constructed from 5-ethynylisophthalic acid, a versatile building block that introduces a reactive alkyne group into the framework. This functional handle opens up a world of possibilities for post-synthetic modification (PSM), enabling the tailoring of PCN properties for specific applications, most notably in the realm of drug delivery.[5][6]
The ethynyl group is a particularly attractive functional moiety for several reasons. Its linear geometry minimizes steric hindrance within the framework, preserving porosity. More importantly, the alkyne can readily participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] These reactions allow for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads, onto the PCN scaffold after its initial synthesis. This post-synthetic modification approach is often advantageous as many complex functional molecules are not stable under the conditions required for MOF assembly.[5]
This application note provides a comprehensive overview of the design principles, detailed synthetic protocols, characterization techniques, and potential applications of PCNs based on 5-ethynylisophthalic acid, with a particular emphasis on their use as advanced drug delivery systems.
I. Design and Synthesis of 5-Ethynylisophthalic Acid-Based PCNs
The rational design of PCNs involves the careful selection of metal nodes and organic linkers to achieve a desired network topology and functionality. The isophthalate backbone of 5-ethynylisophthalic acid provides two carboxylate groups for coordination to metal centers, while the ethynyl group at the 5-position projects into the pores of the resulting framework.
Ligand Synthesis
The synthesis of 5-ethynylisophthalic acid is a crucial first step. While not commercially available in large quantities, it can be synthesized from 5-bromoisophthalic acid via a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.
PCN Synthesis: Solvothermal and Hydrothermal Methods
The most common methods for synthesizing PCNs are solvothermal and hydrothermal techniques.[9] These involve heating a mixture of the metal salt and the organic linker in a suitable solvent or solvent mixture in a sealed vessel. The choice of metal salt, solvent, temperature, and reaction time can significantly influence the resulting crystal structure, morphology, and porosity of the PCN.[10][11]
For instance, reacting 5-ethynylisophthalic acid with zinc nitrate in a mixture of N,N-dimethylformamide (DMF) and ethanol under solvothermal conditions can yield a highly porous framework analogous to the well-known MOF-5 structure.[4] Similarly, copper(II) salts can be used to generate porous frameworks, leveraging the Jahn-Teller distortion of Cu(II) to create unique coordination environments and network topologies.[12]
Table 1: Representative Solvothermal Synthesis Parameters for a Zn-based PCN
| Parameter | Value |
| Metal Salt | Zinc Nitrate Hexahydrate |
| Ligand | 5-Ethynylisophthalic Acid |
| Solvent | DMF/Ethanol (1:1 v/v) |
| Molar Ratio (Metal:Ligand) | 3:1 |
| Temperature | 120 °C |
| Reaction Time | 24 hours |
II. Experimental Protocols
Protocol: Synthesis of a Zinc-based PCN with 5-Ethynylisophthalic Acid
This protocol outlines a general procedure for the solvothermal synthesis of a zinc-based porous coordination network.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
5-Ethynylisophthalic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 5-ethynylisophthalic acid in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 0.3 mmol of zinc nitrate hexahydrate in 5 mL of the same solvent mixture.
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C overnight.
Protocol: Post-Synthetic Modification via Click Chemistry
This protocol describes a general procedure for the post-synthetic modification of the alkyne-functionalized PCN with an azide-containing molecule via a CuAAC reaction.
Materials:
-
Alkyne-functionalized PCN (synthesized as per Protocol 2.1)
-
Azide-functionalized molecule (e.g., azido-polyethylene glycol)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activate the PCN by heating it under vacuum to remove any guest solvent molecules from the pores.
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend 50 mg of the activated PCN in 10 mL of anhydrous DCM.
-
Add 1.2 equivalents of the azide-functionalized molecule to the suspension.
-
In a separate vial, prepare a catalyst solution by dissolving 0.1 equivalents of CuI and 0.2 equivalents of DIPEA in 1 mL of anhydrous DCM.
-
Add the catalyst solution to the PCN suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the modified PCN by centrifugation or filtration.
-
Wash the product extensively with DCM, followed by a solvent in which the unreacted azide and catalyst are soluble (e.g., methanol or water), to remove any unreacted reagents and byproducts.
-
Dry the functionalized PCN under vacuum.
III. Characterization of 5-Ethynylisophthalic Acid PCNs
A comprehensive characterization of the synthesized PCNs is essential to confirm their structure, porosity, and successful functionalization.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure and phase purity. | A diffraction pattern that matches a simulated pattern from a known crystal structure or indicates the formation of a new crystalline phase. |
| Gas Sorption Analysis (e.g., N2 at 77 K) | To measure the surface area (BET, Langmuir) and pore volume.[1] | A Type I or Type F-IV isotherm, characteristic of microporous materials, indicating high surface area.[13] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A weight loss profile showing the removal of guest solvents followed by framework decomposition at a high temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the alkyne group and successful post-synthetic modification. | A characteristic C≡C stretching vibration around 2100 cm⁻¹. After PSM, the disappearance of this peak and the appearance of new peaks corresponding to the attached molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (for digested samples) | To confirm the integrity of the organic linker and successful functionalization. | ¹H and ¹³C NMR spectra of the digested framework confirming the expected chemical structure. |
IV. Applications in Drug Delivery
The ability to precisely functionalize the pores of 5-ethynylisophthalic acid-based PCNs makes them highly promising candidates for advanced drug delivery systems.[3][14]
High Drug Loading Capacity
The high porosity and large surface area of these PCNs allow for the encapsulation of significant quantities of therapeutic agents.[3][14] Drug loading can be achieved through various methods, including one-pot synthesis where the drug is co-precipitated with the framework components, or post-synthetic loading via diffusion into the pores.[3]
Controlled and Targeted Release
Post-synthetic modification can be employed to introduce stimuli-responsive gates or targeting ligands to the PCN surface. For example, pH-sensitive linkers can be attached to trigger drug release in the acidic tumor microenvironment.[15] Furthermore, conjugating targeting moieties such as folic acid or antibodies can enhance the accumulation of the PCN-drug conjugate at the desired site of action, improving therapeutic efficacy and reducing off-target side effects.
Combination Therapy
The versatile nature of post-synthetic modification allows for the co-delivery of multiple therapeutic agents. For instance, a chemotherapeutic drug can be loaded into the pores, while a photosensitizer for photodynamic therapy can be covalently attached to the framework, enabling a synergistic anti-cancer effect.[15][16]
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the design and application of these functional PCNs.
Caption: Workflow for the synthesis and functionalization of 5-ethynylisophthalic acid-based PCNs.
Caption: Application of functionalized PCNs in targeted drug delivery.
VI. Conclusion and Future Perspectives
Porous coordination networks constructed from 5-ethynylisophthalic acid represent a highly versatile platform for the development of advanced materials. The presence of the reactive alkyne handle facilitates straightforward post-synthetic modification, enabling the fine-tuning of their properties for a wide range of applications. In the field of drug delivery, these materials offer the potential for high drug loading, controlled release, and targeted delivery, addressing key challenges in modern therapeutics. Future research will likely focus on the development of multifunctional PCN-based systems for combination therapies and theranostics, integrating both therapeutic and diagnostic capabilities within a single nanocarrier. The continued exploration of new metal-linker combinations and post-synthetic modification strategies will undoubtedly unlock the full potential of these remarkable materials.
VII. References
-
Dalton Transactions. (n.d.). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5. Retrieved from
-
Academia.edu. (n.d.). Porous Inorganic and Hybrid Systems for Drug Delivery: Future Promise in Combatting Drug Resistance and Translation to Botanical Applications. Retrieved from
-
ACS Publications. (2015, May 8). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry. Retrieved from
-
IAPC Journals. (2023, November 17). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Retrieved from
-
Taylor & Francis. (2023, September 30). Current status of porous coordination networks (PCNs) derived porphyrin spacers for cancer therapy. Retrieved from
-
ACS Publications. (2013, November 27). Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir. Retrieved from
-
ACS Publications. (2021, February 11). Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications. Inorganic Chemistry. Retrieved from
-
ACS Publications. (2026, February 1). The Construction of a Multifunctional Nanoscale Porous Coordination Network-222 Nanodrug for Imaging-Guided Chemotherapy-Photodynamic Therapy. ACS Applied Bio Materials. Retrieved from
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RSC Publishing. (2021, June 14). Spiers Memorial Lecture: Coordination networks that switch between nonporous and porous structures: an emerging class of soft porous crystals. Faraday Discussions. Retrieved from
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RSC Publishing. (n.d.). Rational synthesis and characterization of porous Cu(ii) coordination polymers. Retrieved from
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Albalá Alcalá, J. (n.d.). Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs). Retrieved from
-
Illinois Chemistry. (2013, October 15). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Retrieved from
-
SciELO México. (n.d.). Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. Retrieved from
-
PMC. (n.d.). Coordination polymers of 5-substituted isophthalic acid. Retrieved from
-
ACS Publications. (2009, March 3). Formation of a Thermally Stable, Porous Coordination Network via a Crystalline-to-Amorphous-to-Crystalline Phase Transition. Journal of the American Chemical Society. Retrieved from
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ACS Publications. (2007, June 29). Evaluation of Methods for Determining the Pore Size Distribution and Pore-Network Connectivity of Porous Carbons. Langmuir. Retrieved from
-
ResearchGate. (n.d.). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Retrieved from
-
MDPI. (2019, August 31). Sn-Based Porous Coordination Polymer Synthesized with Two Ligands for Tandem Catalysis Producing 5-Hydroxymethylfurfural. Retrieved from
-
PMC. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from
-
IntechOpen. (2024, September 23). Metal-Organic Frameworks and their Applications as Photocatalysts for Dyes Degradation. Retrieved from
-
SpringerLink. (n.d.). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Retrieved from
-
PMC. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Isophthalic Acid-Based Linkers for Metal-Organic Frameworks: 5-Aminoisophthalic Acid vs. 5-Hydrazinoisoph. Retrieved from
-
R Discovery. (2013, January 1). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. Retrieved from
-
ResearchGate. (2015, December 9). Coordination polymers of 5-substituted isophthalic acid. Retrieved from
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- 1. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage [scielo.org.mx]
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- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 4. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rational synthesis and characterization of porous Cu(ii) coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Spiers Memorial Lecture: Coordination networks that switch between nonporous and porous structures: an emerging class of soft porous crystals - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00037C [pubs.rsc.org]
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Technical Notes & Optimization
optimizing click chemistry reaction conditions for 5-ethynylisophthalic acid MOFs
optimizing click chemistry reaction conditions for 5-ethynylisophthalic acid MOFs
Welcome to the Technical Support Center for Metal-Organic Framework (MOF) functionalization. This guide is specifically engineered for researchers and drug development professionals optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" on MOFs constructed with the 5-ethynylisophthalic acid (5-EIPA) linker[1].
While 5-EIPA provides an excellent uncoordinated terminal alkyne for post-synthetic modification, the heterogeneous nature of MOF crystals introduces unique mass-transfer and stability challenges[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality of reaction failures and providing self-validating workflows to ensure your framework maintains its integrity while achieving high functionalization yields[3].
CuAAC Click Chemistry Workflow for 5-EIPA MOFs
The following diagram outlines the critical path for the post-synthetic modification of 5-EIPA MOFs. Each phase is designed to prevent premature framework degradation and ensure catalyst penetration.
Workflow for CuAAC post-synthetic modification of 5-EIPA MOFs.
Standard Operating Procedure (SOP): Optimized CuAAC on 5-EIPA MOFs
This protocol is engineered as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step.
Phase 1: MOF Pore Activation
Causality: Click reagents (especially bulky organic azides) cannot diffuse into the MOF if the pores are blocked by high-boiling synthesis solvents like DMF.
-
Suspend 150 mg of as-synthesized 5-EIPA MOF in 20 mL of anhydrous methanol.
-
Soak for 72 hours, replacing the methanol every 12 hours to drive the osmotic exchange of trapped DMF.
-
Isolate the MOF via centrifugation (6000 rpm, 5 min) and dry under vacuum at 60°C for 12 hours.
-
Validation Check: Perform Thermogravimetric Analysis (TGA). A flat baseline up to the framework's decomposition temperature confirms complete pore vacancy.
Phase 2: The CuAAC Reaction
Causality: Traditional aqueous click conditions (CuSO₄/Sodium Ascorbate in H₂O) often hydrolyze the metal-carboxylate coordinate bonds in MOFs[3]. We utilize a non-aqueous mixed solvent system and a highly soluble Cu(I) source to preserve crystallinity and enhance pore penetration.
-
In a nitrogen-flushed Schlenk flask, combine 100 mg of activated 5-EIPA MOF and 3.0 equivalents of the target organic azide.
-
Add 10 mL of an anhydrous DMF/Methanol mixture (1:1 v/v).
-
Add 10 mol% of Tetrakis(acetonitrile)copper(I) hexafluorophosphate [Cu(CH3CN)4]PF6. Note: This catalyst is chosen because its cationic nature allows it to diffuse rapidly through the MOF channels compared to insoluble CuI.
-
Stir gently at 150 rpm at 40°C for 24 hours. Warning: Vigorous magnetic stirring will cause mechanical shearing and amorphization of the MOF crystals.
Phase 3: Purification and Catalyst Removal
Causality: Copper ions strongly coordinate to the newly formed triazole rings, leading to heavy metal contamination that ruins downstream biological or catalytic assays.
-
Centrifuge the reaction mixture to isolate the functionalized MOF.
-
Wash the solid with a 0.05 M solution of EDTA in methanol (3 × 10 mL). The EDTA acts as a strong chelating agent to strip trapped Cu(I)/Cu(II) from the framework without breaking the MOF's structural nodes.
-
Wash with pure methanol (3 × 10 mL) to remove residual EDTA.
-
Validation Check:
-
Chemical Conversion: Run FT-IR spectroscopy. The disappearance of the sharp terminal alkyne C≡C-H stretch at ~3290 cm⁻¹ and the appearance of triazole ring vibrations confirm successful click coupling.
-
Structural Integrity: Run Powder X-Ray Diffraction (PXRD) and overlay it with the pristine 5-EIPA MOF spectra to verify the crystal lattice remains intact.
-
Quantitative Data: Reaction Optimization Parameters
The following table summarizes the quantitative optimization data for the CuAAC modification of 5-EIPA MOFs. Use this to benchmark your own experimental design.
| Solvent System | Copper Source | Temp (°C) | Time (h) | Conversion (%) | Framework Integrity (PXRD) |
| DMF | CuI | 80 | 24 | >95 | Degraded |
| t-BuOH / H₂O (1:1) | CuSO₄ / NaAsc | 25 | 48 | 35 | Intact |
| DMF / MeOH (1:1) | [Cu(CH₃CN)₄]PF₆ | 40 | 24 | 92 | Intact |
| Dichloromethane | CuI | 25 | 72 | 15 | Intact |
Troubleshooting Guide & FAQs
Q: My MOF completely loses crystallinity (amorphizes) during the click reaction. What is the root cause? A: This is a classic symptom of solvent-induced or thermal hydrolysis[3]. High temperatures (>60°C) combined with coordinating solvents (like pure water or unbuffered aqueous mixtures) provide enough energy and competition to break the metal-ligand bonds in the MOF. Solution: Lower the reaction temperature to 40°C and switch to the DMF/MeOH (1:1) solvent system. The methanol aids in the solubility of the azide, while DMF stabilizes the framework.
Q: FT-IR shows that my conversion rate is stalled at ~30%, even after 48 hours. How do I force the reaction to completion? A: Incomplete conversion in MOF PSM is rarely a chemical kinetic issue; it is a mass-transfer issue . Steric hindrance within the MOF pores prevents bulky azides from diffusing inward, meaning only the surface of the crystal is functionalized. Solution:
-
Ensure your pore activation step was successful (validate via TGA).
-
Switch to a smaller azide molecule if your experimental design allows.
-
Ensure you are using [Cu(CH3CN)4]PF6 rather than CuI, as CuI forms insoluble polymeric clusters that cannot penetrate the micropores of the 5-EIPA MOF.
Q: How can I accurately quantify the exact percentage of ethynyl groups that reacted? FT-IR is only qualitative. A: To achieve precise quantification, you must digest the MOF. Protocol: Dissolve 5 mg of the washed, functionalized MOF in a mixture of D₂O and DCl (or DMSO-d₆ and DCl, depending on ligand solubility). Once the framework is completely digested into its constituent metal salts and free ligands, run a ¹H NMR spectrum. Integrate the peak of the remaining terminal alkyne proton against the newly formed triazole proton to calculate the exact conversion ratio.
Q: The MOF powder is tinted green/blue after the reaction, even after standard solvent washing. Is this a problem? A: Yes. The green/blue tint indicates trapped copper ions. Triazole rings are excellent metal chelators, and they will hold onto the Cu catalyst tightly. If you are using this MOF for drug delivery or fluorescence sensing[2], the paramagnetic copper will quench fluorescence and cause severe cytotoxicity. Solution: Implement the methanolic EDTA wash described in Phase 3 of the SOP. The formation constant of Cu-EDTA is much higher than that of Cu-triazole, effectively stripping the metal from the pores.
References
-
Title: Designing Multifunctional MOFs Using the Inorganic Motif [Cu3(μ3-OH)(μ-Pyz)] as an SBU and Their Properties Source: ACS Publications (Inorganic Chemistry) URL: [Link]
-
Title: Direct Synthesis of the 2D Copper(II) 5‐Prop‐2‐ynoxyisophthalate MOF: Comment on “Surface Functionalization of Porous Coordination Nanocages Via Click Chemistry and Their Application in Drug Delivery” Source: DOI.org URL: [Link]
-
Title: Two alkynyl functionalized Co(Ⅱ)-MOFs as fluorescent sensors exhibiting selectivity and sensitivity for Fe3+ and nitroaromatic compounds Source: rhhz.net URL: [Link]
Sources
reducing homocoupling byproducts in the synthesis of 5-ethynylisophthalic acid
reducing homocoupling byproducts in the synthesis of 5-ethynylisophthalic acid
A Guide to Minimizing Homocoupling Byproducts
Welcome to the technical support center for the synthesis of 5-ethynylisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The formation of homocoupling byproducts is a common hurdle in Sonogashira and related coupling reactions, leading to reduced yields and complex purification procedures. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you achieve a clean and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a non-polar byproduct in my Sonogashira reaction to synthesize dimethyl 5-ethynylisophthalate. What is this byproduct and why does it form?
A1: The most likely byproduct is the homocoupling product of your terminal alkyne, resulting from what is known as the Glaser or Hay coupling reaction.[1] This occurs when two molecules of the alkyne couple together instead of with the intended aryl halide (dimethyl 5-iodoisophthalate or dimethyl 5-bromoisophthalate). This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2]
The mechanism of this undesired reaction involves the copper(I) catalyst, which, in the presence of oxygen, facilitates the oxidative dimerization of the alkyne.[3][4] The terminal alkyne is deprotonated to form a copper(I) acetylide, and two of these molecules then undergo oxidative coupling to form a 1,3-diyne.[3]
Q2: My reaction mixture turned a dark color, and I have a low yield of the desired 5-ethynylisophthalic acid derivative. What are the likely causes?
A2: A dark reaction mixture, often accompanied by the formation of a black precipitate ("palladium black"), can indicate the decomposition of your palladium catalyst.[4] This is often a consequence of an inadequate inert atmosphere, allowing oxygen to degrade the active Pd(0) species.[2]
Furthermore, the conditions that lead to catalyst decomposition also favor the homocoupling of the alkyne. Oxygen not only degrades the palladium catalyst but also promotes the oxidative Glaser coupling, which consumes your alkyne starting material and reduces the yield of the desired cross-coupled product.[5]
Q3: How can I minimize the formation of these homocoupling byproducts during the reaction?
A3: Several strategies can be employed to suppress the formation of homocoupling byproducts:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[4] Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them.[4] The reaction vessel should be purged with an inert gas, and a positive pressure of inert gas should be maintained throughout the reaction.[6]
-
Copper-Free Conditions: Running the Sonogashira reaction without a copper co-catalyst is a common and effective method to avoid the formation of alkyne dimers.[1][2] While the reaction may be slower, it often provides a cleaner product profile.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne at any given time.[6] This favors the desired cross-coupling reaction over the second-order homocoupling reaction.
-
Use of a Reducing Atmosphere: In some cases, employing an atmosphere of dilute hydrogen gas (e.g., 2-5%) mixed with nitrogen or argon has been shown to significantly reduce homocoupling.[5][7] This reducing environment helps to keep the catalysts in their active, reduced state.[4]
Q4: I've tried to minimize homocoupling during the reaction, but I still have a significant amount of the byproduct. How can I effectively remove it during purification?
A4: The most common and effective method for removing the non-polar homocoupling byproduct is flash column chromatography on silica gel.[1] The homocoupling product, being less polar than the desired ester-functionalized product, will typically elute first with a less polar solvent system (e.g., hexanes/ethyl acetate).[1]
Recrystallization can also be an effective purification technique if there is a significant difference in solubility between the desired product and the homocoupling byproduct in a particular solvent system.[1]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to troubleshooting the synthesis of 5-ethynylisophthalic acid.
Problem 1: Excessive Homocoupling Detected by TLC/NMR
Symptoms:
-
A prominent, less polar spot on the TLC plate compared to the product.
-
Characteristic signals in the ¹H NMR of the crude product corresponding to the homocoupled diyne.
Root Cause Analysis and Solutions:
The primary cause is often the presence of oxygen, which facilitates the oxidative Glaser coupling.[4]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting excessive homocoupling.
Problem 2: Low Conversion of Starting Material (Dimethyl 5-iodoisophthalate)
Symptoms:
-
Significant amount of starting aryl halide remaining after the reaction, as observed by TLC or NMR.
-
Low yield of the desired product.
Root Cause Analysis and Solutions:
Low conversion can be due to several factors, including inactive catalyst, insufficient reaction time or temperature, or an inappropriate choice of base or solvent.
| Potential Cause | Explanation | Recommended Action |
| Inactive Palladium Catalyst | The Pd(0) catalyst may have been oxidized to an inactive state due to exposure to air.[2] | Ensure rigorous inert atmosphere techniques. Consider using a fresh batch of catalyst. |
| Insufficient Reaction Temperature | While some Sonogashira couplings proceed at room temperature, others require heating to achieve a reasonable reaction rate. | Gradually increase the reaction temperature and monitor the progress by TLC. |
| Inappropriate Base | The base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne.[2] An unsuitable base may not be strong enough or may have poor solubility. | Screen different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). |
| Poor Solvent Choice | The solvent affects the solubility of the reagents and the reaction rate. | While DMF and THF are common, consider screening other solvents if solubility is an issue.[8] |
Visualizing the Competing Reactions
The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Activation Temperatures for 5-Ethynylisophthalic Acid (5-EIPA) MOFs
Technical Support Center: Optimizing Activation Temperatures for 5-Ethynylisophthalic Acid (5-EIPA) MOFs
Welcome to the Technical Support Center for Metal-Organic Framework (MOF) synthesis and activation. This guide is specifically engineered for researchers and scientists working with 5-ethynylisophthalic acid (5-EIPA or H₂EIPA) based frameworks.
The 5-EIPA linker presents a unique thermodynamic challenge: it contains a highly reactive terminal alkyne group. Depending on your experimental goals, the activation temperature acts as a thermodynamic switch. Precise thermal control determines whether the alkyne remains intact for post-synthetic modification (e.g., Click Chemistry)[1] or undergoes in situ oxidative cross-coupling to form an extended butadiyne-linked framework (e.g., PCN-46)[2].
Workflow & Decision Matrix
The following decision tree illustrates the logical pathways for activating 5-EIPA MOFs based on your structural objectives.
Workflow for 5-EIPA MOF activation balancing alkyne preservation and in situ coupling.
Troubleshooting FAQs
Q1: My 5-EIPA MOF yields a significantly lower BET surface area than theoretical calculations. What is causing this? A: The most common cause is incomplete solvent removal or capillary-force-induced pore collapse. 5-EIPA MOFs are often synthesized in high-boiling solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA). If you attempt direct thermal activation under vacuum, temperatures exceeding 120 °C are required to break the strong coordination bonds between DMF and the open metal sites. However, at these elevated temperatures, the terminal alkyne groups become highly reactive, leading to partial framework collapse and blocked pores. To resolve this, you must implement a solvent exchange protocol using a low-boiling solvent like dichloromethane (DCM) prior to vacuum activation[3].
Q2: How do I prevent the terminal alkyne groups from cross-coupling during activation if I want to use them for post-synthetic Click Chemistry? A: 5-Ethynylisophthalic acid is a premier linker for synthesizing MOFs intended for post-synthetic functionalization via azide-alkyne cycloaddition[1]. To preserve the alkyne, you must strictly control the thermodynamic environment. The presence of Cu(II) or Cu(I) paddlewheel nodes in the framework acts as a built-in catalyst for Glaser-type oxidative coupling[2]. To prevent premature coupling:
-
Never exceed 80 °C during vacuum activation.
-
Ensure complete removal of oxidizing agents (like residual HNO₃ from synthesis) during the washing phase.
-
For highly fragile architectures, bypass thermal activation entirely and utilize Supercritical CO₂ (scCO₂) activation at 35 °C.
Q3: I actually want to synthesize the coupled MOF (e.g., PCN-46) via in situ oxidative coupling. What are the optimal synthesis and activation parameters? A: If your goal is to deliberately induce the coupling of 5-EIPA to form the extended 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate linker, you must leverage the in situ catalytic activity of the copper salts[2]. Optimal conditions involve running the solvothermal reaction at 85 °C in a mixed solvent system of DMF/EtOH/H₂O in the presence of HNO₃ for 24 hours[4]. The elevated temperature and acidic, oxidizing environment facilitate the quantitative coupling of the alkynes. Because the resulting PCN-46 framework is highly robust and the alkynes are already consumed, it can safely withstand standard thermal activation up to 100 °C after solvent exchange[3].
Q4: How do I verify if the terminal alkynes survived the activation process? A: This protocol is a self-validating system. You must use FT-IR spectroscopy post-activation. A preserved 5-EIPA linker will show a distinct C≡C stretching vibration at ~2100 cm⁻¹ and a terminal C-H stretch at ~3300 cm⁻¹. If these peaks are absent or severely diminished, your activation temperature was too high, and unwanted coupling or degradation has occurred.
Quantitative Data Summarization
The table below summarizes the thermodynamic limits and expected outcomes for various activation strategies applied to 5-EIPA frameworks.
| Activation Strategy | Temp Range | Terminal Alkyne Status | Typical BET Recovery | Recommended Use Case |
| Direct Thermal (Vacuum) | > 120 °C | Degraded / Coupled | < 40% | Not recommended; leads to pore collapse. |
| Solvent Exchange (DCM) | 60 – 80 °C | Preserved | > 90% | Standard activation for Click Chemistry MOFs. |
| Supercritical CO₂ (scCO₂) | 35 °C | Preserved | 98 – 100% | Highly fragile frameworks with high porosity. |
| In Situ Oxidative Coupling | 85 – 100 °C | Consumed (Butadiyne) | > 95% | Synthesizing extended frameworks (e.g., PCN-46). |
Standard Operating Procedure (SOP)
Protocol: Solvent Exchange and Low-Temperature Vacuum Activation
Objective: Remove high-boiling synthesis solvents (DMF/DMA) without triggering thermal degradation or alkyne cross-coupling.
Step 1: Primary Decantation and Washing
-
Causality: Unreacted 5-EIPA and metal salts remain in the mother liquor. Removing them prevents pore clogging during solvent evaporation.
-
Action: Centrifuge the as-synthesized MOF suspension at 5000 rpm for 5 minutes. Decant the mother liquor and wash the pellet with fresh DMF three times.
Step 2: Intermediate Solvent Exchange (Methanol)
-
Causality: DMF is miscible with Methanol, which has a lower boiling point and weaker coordination to open metal sites.
-
Action: Soak the MOF in anhydrous Methanol for 24 hours, replacing the solvent every 8 hours[3].
Step 3: Final Solvent Exchange (Dichloromethane - DCM)
-
Causality: DCM has an exceptionally low boiling point (39.6 °C) and extremely weak surface tension, minimizing capillary forces that cause pore collapse during evacuation[3].
-
Action: Soak the Methanol-exchanged MOF in anhydrous DCM for 48 hours, replacing the solvent every 12 hours.
Step 4: Vacuum Activation
-
Causality: By lowering the boiling point of the guest solvent to ~40 °C, thermal activation can be performed well below the threshold for alkyne reactivity.
-
Action: Transfer the sample to an activation tube. Apply dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then gradually ramp the temperature to 80 °C (1 °C/min) and hold for 12 hours.
References
- Source: rsc.
- Source: nih.
- Source: sigmaaldrich.
- Source: rsc.
Sources
Reference Data & Comparative Studies
A Senior Application Scientist's Guide to Alkyne-Functionalized Ligands for Post-Synthetic Modification
A Senior Application Scientist's Guide to Alkyne-Functionalized Ligands for Post-Synthetic Modification
For researchers at the forefront of drug development, chemical biology, and materials science, the ability to precisely and efficiently modify complex molecules is paramount. Post-synthetic modification (PSM) offers a powerful strategy to introduce new functionalities into existing molecular scaffolds, from proteins to metal-organic frameworks (MOFs).[1][2] Among the arsenal of chemical tools available, alkyne-functionalized ligands, coupled with azide partners through "click chemistry," have become indispensable. The alkyne group's small size, stability, and bioorthogonality—its inability to react with native biological functional groups—make it an ideal chemical handle.[3][4]
This guide provides an in-depth comparison of the primary alkyne-based strategies for PSM: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7] We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to select and optimize the ideal approach for your specific application.
The Great Divide: Choosing Your Alkyne Ligation Strategy
The fundamental choice between CuAAC and SPAAC hinges on a critical trade-off between reaction kinetics and biocompatibility.[6] Your experimental context—whether you are modifying a peptide in a test tube or labeling a protein on a living cell—will dictate which method is superior.
Terminal Alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the prototypical click reaction, renowned for its speed, efficiency, and robustness.[8] It involves the reaction of a terminal alkyne (an alkyne at the end of a molecule) with an azide, a reaction that is dramatically accelerated by a copper(I) catalyst.[6]
-
Mechanism of Action: The Cu(I) catalyst coordinates with the terminal alkyne, reducing its pKa and forming a copper-acetylide intermediate. This intermediate then readily reacts with the azide partner, cycling through a six-membered metallacycle to yield the final, stable 1,4-disubstituted triazole product with exceptional regioselectivity.[9][10]
-
Strengths:
-
Kinetics: CuAAC boasts exceptionally fast reaction rates, with second-order rate constants orders of magnitude higher than the uncatalyzed reaction.[8][10] This allows for high yields even at low reactant concentrations.[11][12]
-
Efficiency & Selectivity: The reaction is highly specific, exclusively forming the 1,4-disubstituted triazole isomer, which simplifies product purification and characterization.[6]
-
Cost-Effectiveness: Simple terminal alkynes and copper catalysts are generally inexpensive and readily available.[7]
-
-
Limitations:
-
Cytotoxicity: The primary drawback of CuAAC is its reliance on a copper catalyst, which is toxic to living cells and can interfere with biological systems.[5][6] This severely limits its application for in vivo studies.
-
Side Reactions: In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of terminal alkynes, leading to unwanted byproducts.[7][13]
-
Strained Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC was developed specifically to overcome the cytotoxicity limitations of CuAAC. This catalyst-free reaction utilizes a cyclooctyne, a ring of eight carbon atoms containing a triple bond. The significant ring strain within this molecule provides the necessary activation energy to react readily with an azide.[6][]
-
Mechanism of Action: The reaction proceeds through a concerted [3+2] cycloaddition. The high internal energy of the strained alkyne is released upon reacting with the azide, driving the formation of a stable triazole linkage without the need for a metal catalyst.[6][]
-
Strengths:
-
Biocompatibility: The absence of a toxic metal catalyst makes SPAAC the gold standard for applications in living systems, including live-cell imaging and in vivo labeling.[5][7][][15]
-
High Selectivity: Like CuAAC, the reaction is highly selective between the azide and alkyne partners, avoiding side reactions with other biological functional groups.[16]
-
-
Limitations:
-
Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.[15] Achieving complete conversion may require longer reaction times or higher concentrations of reagents.[16]
-
Reagent Cost and Complexity: Strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), are more complex and expensive to synthesize than simple terminal alkynes.[7][15]
-
Stability: Highly reactive strained alkynes can sometimes exhibit limited stability, potentially leading to side reactions under certain conditions.[7]
-
Quantitative Performance Comparison: CuAAC vs. SPAAC
To facilitate an objective comparison, the table below summarizes the key performance indicators for each method. The choice between them is a clear balance of experimental needs.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] |
| Catalyst Requirement | Yes , Copper(I) is required.[6] | No , the reaction is driven by ring strain.[] |
| Biocompatibility | Limited due to copper cytotoxicity. Primarily for in vitro and materials applications.[5][6] | High, suitable for live-cell and in vivo applications.[7][] |
| Typical 2nd Order Rate Constant | Fast (1-100 M⁻¹s⁻¹)[7] | Slower (10⁻³-1 M⁻¹s⁻¹), highly dependent on the specific cyclooctyne used.[7] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[6] | Forms a mixture of regioisomers. |
| Alkyne Reactant | Simple terminal alkynes (e.g., propargyl group).[7] | Strained cyclooctynes (e.g., DBCO, BCN).[7] |
| Key Applications | Bioconjugation in vitro, materials science (MOF functionalization), synthesis.[6][17] | Live-cell imaging, in vivo labeling, surface modification of sensitive biomaterials.[5][15] |
Visualizing the Mechanisms and Workflows
Understanding the underlying mechanisms and experimental steps is crucial for successful implementation and troubleshooting.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Reaction mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for post-synthetic modification using azide-alkyne cycloaddition.
Field-Proven Experimental Protocols
The following protocols are generalized methodologies. Optimization for specific substrates and applications is always recommended.
Protocol 1: CuAAC for Protein Bioconjugation
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye. The causality for key reagents is highlighted, demonstrating a self-validating system.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-fluorophore stock solution (10 mM in DMSO).
-
Catalyst Stock: 20 mM Copper(II) Sulfate (CuSO₄) in water.[8]
-
Ligand Stock: 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[6]
-
Reductant Stock: Freshly prepared 100 mM Sodium Ascorbate in water.
-
Causality: Sodium ascorbate reduces the stable Cu(II) precursor to the catalytically active Cu(I) species in situ.[8]
-
-
Quencher (Optional): 100 mM Aminoguanidine.
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in your chosen buffer.
-
Add the azide-fluorophore stock solution to the protein. A 10 to 50-fold molar excess of the azide probe over the protein is a common starting point.[8]
-
Prepare the catalyst premix: In a separate tube, combine 1 part 20 mM CuSO₄ with 5 parts 100 mM THPTA. Mix gently.[18]
-
Causality: Premixing the copper and ligand allows the complex to form before addition to the protein, which enhances catalytic efficiency and minimizes protein exposure to free copper ions.
-
-
Add the catalyst premix to the protein-azide mixture to achieve a final copper concentration of 0.1-1.0 mM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.[8]
-
Purify the labeled protein from excess reagents using methods such as dialysis or size-exclusion chromatography.[19]
-
Analyze labeling efficiency via SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Protocol 2: SPAAC for Live-Cell Labeling
This protocol outlines the labeling of a biomolecule (e.g., cholesterol) tagged with a strained alkyne within living cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes suitable for microscopy.
-
Strained alkyne-tagged biomolecule (e.g., DBCO-cholesterol) stock solution in DMSO.
-
Azide-fluorophore stock solution (e.g., Azide-AF647) in DMSO.
-
Cell culture medium.
-
PBS and fixing/staining reagents as required for microscopy.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the strained alkyne-tagged biomolecule by adding it to the culture medium at an appropriate concentration (e.g., 1-50 µM). Incubate for a sufficient time (e.g., 1-24 hours) to allow for cellular uptake and incorporation.
-
Causality: This step allows the cell's natural metabolic processes to incorporate the tagged molecule into its structures.
-
-
Wash the cells three times with fresh, pre-warmed culture medium or PBS to remove any unincorporated alkyne-tagged molecules.
-
Add the azide-fluorophore to the cells in fresh medium at a final concentration of 1-25 µM.
-
Incubate for 30-60 minutes at 37°C.[20]
-
Causality: This catalyst-free reaction proceeds under normal physiological conditions. The kinetics are slower than CuAAC, necessitating a dedicated incubation step.[5]
-
-
Wash the cells three times with PBS to remove the unreacted azide-fluorophore.
-
The cells can now be fixed for high-resolution imaging or analyzed directly by live-cell fluorescence microscopy to visualize the location of the labeled biomolecule.[20]
Conclusion and Future Outlook
The choice between alkyne-functionalized ligands for CuAAC and SPAAC is a strategic decision guided by the specific demands of the experiment. CuAAC remains the workhorse for in vitro bioconjugation and materials functionalization, where its speed and efficiency are unparalleled.[6] Conversely, SPAAC has unlocked the ability to perform these precise ligations within the complex and delicate environment of living systems, revolutionizing chemical biology.[5][]
The field continues to evolve rapidly. Researchers are developing novel strained cyclooctynes with enhanced kinetics to bridge the performance gap with CuAAC, as well as "activatable" alkyne tags that can be turned on by specific stimuli like light or pH changes.[20][21] Furthermore, alternative catalyst systems, such as Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offer different regioselectivity (1,5-disubstituted triazoles) and expand the synthetic chemist's toolkit.[10][15] These ongoing innovations promise to further enhance the power and scope of alkyne-based post-synthetic modifications for years to come.
References
- A Comparative Guide to the Efficiency of SPAAC and CuAAC for 4-Azidopyridine Ligation. Benchchem.
- Chemically Activatable Alkyne Tag for Low pH-Enhanced Molecular Labeling on Living Cells. Bioconjugate Chemistry - ACS Publications.
- Postsynthetic Modification of Metal–Organic Frameworks through Nitrile Oxide–Alkyne Cycloaddition. Inorganic Chemistry - ACS Publications.
- A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers. Benchchem.
- A Comparative Guide to CuAAC and SPAAC Efficiency for But-2-yn-1-ylglycine in Bioconjugation. Benchchem.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols.
- Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Springer Link.
- Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry - ACS Publications.
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
- Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir - ACS Publications.
- Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. ResearchGate.
- A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Chemical Biology.
- Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development - ACS Publications.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
- Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. Preprints.org.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.
- Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews.
- Engineered Biosynthesis of Alkyne-tagged Polyketides. Frontiers in Catalysis.
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. ResearchGate.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
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- 4. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic HPLC Method Validation for 5-Ethynylisophthalic Acid Purity: A Comparative Guide
Strategic HPLC Method Validation for 5-Ethynylisophthalic Acid Purity: A Comparative Guide
As a crucial organic linker in the synthesis of advanced Metal-Organic Frameworks (MOFs) such as PCN-46 and MOF-2, demands stringent purity control[1][2][3]. The presence of synthetic impurities—such as unreacted isophthalic acid, 5-bromoisophthalic acid, or the homocoupled diisophthalic acid (H4BDI) generated under solvothermal conditions—can severely disrupt the crystalline topology and porosity of the resulting MOF[4].
Quantifying 5-EIA purity requires a highly robust High-Performance Liquid Chromatography (HPLC) method. However, aromatic carboxylic acids present unique chromatographic challenges, including poor retention on standard reversed-phase columns and peak tailing due to secondary interactions with the silica backbone[5]. This guide objectively compares column chemistries and details a self-validating analytical protocol compliant with the latest [6][7].
Mechanistic Column Selection: Overcoming Aromatic Acid Challenges
5-EIA (Molecular Weight: 190.15 g/mol ) contains two highly polar carboxylic acid groups and a hydrophobic terminal alkyne[1]. To achieve baseline resolution between 5-EIA and its structurally similar synthetic precursors, the choice of stationary phase is the most critical variable.
-
Standard C18 (Alkyl Phase): While ubiquitous, standard C18 columns struggle with highly polar aromatic acids. To retain 5-EIA, highly aqueous mobile phases are required. However, standard C18 chains undergo "chain folding" or dewetting in 100% aqueous conditions, leading to a sudden, reversible loss of retention and poor reproducibility[8].
-
Aqueous / Polar-Embedded C18: These columns incorporate a polar functional group (e.g., amide or ether) near the silica surface or utilize specialized bonding to prevent chain folding in highly aqueous environments[8]. This allows for the use of low-organic mobile phases to maximize the retention of the hydrophilic isophthalic acid impurities without sacrificing column stability.
-
Mixed-Mode (Reversed-Phase / Weak Anion-Exchange): Columns like the Amaze TR utilize both hydrophobic and electrostatic interactions. Since 5-EIA is acidic, it can be retained via weak anion-exchange mechanisms even when organic modifier concentrations are increased, offering orthogonal selectivity compared to pure reversed-phase chromatography[9].
Table 1: Comparative Performance of HPLC Columns for 5-EIA Analysis
| Column Chemistry | Primary Retention Mechanism | Aqueous Stability | Resolution (5-EIA vs. Impurities) | Verdict for 5-EIA Purity QC |
| Standard C18 | Hydrophobic Partitioning | Poor (Prone to chain folding) | Moderate (Requires heavy ion suppression) | Not Recommended for robust QC |
| Aqueous C18 | Hydrophobic + Polar Shielding | Excellent (Stable in 100% aqueous) | High (Excellent peak shape) | Optimal for Routine QC |
| Mixed-Mode (RP/WAX) | Hydrophobic + Electrostatic | Good | Very High (Orthogonal selectivity) | Best for Complex Impurity Profiling |
Method Development: The Causality of Mobile Phase Design
To ensure a self-validating system, the method must inherently suppress variability. The pKa of the carboxylic acid groups in 5-EIA is approximately 3.5.
-
Buffer Selection (The Causality of pH): If the mobile phase pH is near the pKa value, the molecule exists in a state of partial ionization, leading to split peaks and irreproducible retention times. We mandate a mobile phase pH of 2.0–2.5 using 0.1% Phosphoric Acid (H3PO4) or Trifluoroacetic Acid (TFA). This fully protonates the carboxylate groups, driving the molecule into its neutral, hydrophobic state, thereby maximizing interaction with the stationary phase and ensuring sharp, symmetrical peaks[8].
-
Gradient Elution: A gradient starting at 5% Acetonitrile (holding for 3 minutes to elute polar precursors) and ramping to 70% Acetonitrile ensures the elution of highly hydrophobic homocoupled impurities (like H4BDI) that would otherwise remain on the column and cause carryover[4].
ICH Q2(R2) Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. The following workflow integrates System Suitability Testing (SST) and bracketing standards to ensure real-time validation during execution, aligning with for assay and impurity quantification[6][7].
ICH Q2(R2) HPLC Method Validation Workflow for 5-EIA Purity.
Step-by-Step Methodology
Step 1: Preparation of Self-Validating Solutions
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Blank: Inject diluent to establish a baseline and confirm the absence of carryover.
-
SST Solution: Prepare a mixture of 5-EIA (1.0 mg/mL) spiked with 0.1% isophthalic acid. Causality: This proves the column's resolving power (Resolution > 2.0) and peak symmetry (Tailing factor < 1.5) prior to any sample analysis, acting as a gatekeeper for the run.
Step 2: Specificity (Peak Purity Assessment)
-
Inject the sample using a Photodiode Array (PDA) detector (extracted at 210 nm and 254 nm). Utilize the 3D spectral data to calculate the peak purity angle versus the purity threshold. If the angle is less than the threshold, the 5-EIA peak is spectrally homogeneous, proving no hidden synthetic impurities are co-eluting[6].
Step 3: Linearity and Range
-
Prepare five concentration levels from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration (e.g., 0.05 mg/mL to 1.2 mg/mL). Plot peak area vs. concentration. Causality: Ensures the detector response is directly proportional to 5-EIA concentration across the working range (Acceptance: R² > 0.999)[6][7].
Step 4: Accuracy (Spike Recovery)
-
Spike known amounts of 5-EIA reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. This validates that the sample matrix does not suppress or enhance the UV signal, ensuring true quantitative accuracy[7].
Step 5: Precision with Bracketing
-
Inject the 100% standard six times consecutively. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.
-
Self-Validation Loop: Inject a bracketing standard every 10 samples during the run. Causality: If the bracketing standard drifts by > 2.0%, the system automatically invalidates the preceding batch, ensuring absolute data trustworthiness against detector drift or column fouling.
Conclusion
Validating an HPLC method for 5-ethynylisophthalic acid is not merely a regulatory checkbox; it is a fundamental requirement for reproducible MOF synthesis. By selecting an Aqueous C18 or Mixed-Mode column to combat chain folding, driving the mobile phase pH below 2.5 to suppress ionization, and embedding real-time SST and bracketing controls into the protocol, analytical scientists can guarantee the integrity of their 5-EIA purity data.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.[Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. National Institutes of Health (PMC).[Link]
-
5-Ethynylisophthalic acid | C10H6O4 | CID 12080905. PubChem - NIH.[Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Helix Chromatography.[Link]
-
HPLC Analysis of Carboxylic Acids. Chromtech.[Link]
-
Synthesis of Metal Organic Frameworks. Chemical Reviews (via Scribd).[Link]
-
Designing Multifunctional MOFs Using the Inorganic Motif[Cu3(μ3-OH)(μ-Pyz)] as an SBU and Their Properties. ACS Publications.[Link]
-
Nanoparticle design and characterization for catalytic applications in sustainable chemistry. DOKUMEN.PUB.[Link]
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- 3. dokumen.pub [dokumen.pub]
- 4. scribd.com [scribd.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chromtech.com.au [chromtech.com.au]
- 9. helixchrom.com [helixchrom.com]
Introduction: The Critical Role of Linker Functionalization in MOF-Based Gas Adsorption
Introduction: The Critical Role of Linker Functionalization in MOF-Based Gas Adsorption
An In-Depth Comparative Guide to 5-Ethynylisophthalic Acid and 5-Aminoisophthalic Acid for Gas Adsorption Applications in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with exceptional potential for gas storage and separation technologies. Their high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for applications ranging from carbon capture to hydrogen storage. The rational design of MOFs with enhanced gas adsorption capabilities often hinges on the judicious selection of the organic linker. Functionalization of these linkers with specific chemical groups can profoundly influence the framework's topology, pore environment, and ultimately, its affinity for target gas molecules.
This guide provides a comparative analysis of two such functionalized linkers: 5-ethynylisophthalic acid (H₂eia) and 5-aminoisophthalic acid (H₂aia). The ethynyl (-C≡CH) and amino (-NH₂) functionalities introduce distinct electronic and steric properties into the MOF structure. The electron-withdrawing and rigid nature of the ethynyl group contrasts with the electron-donating and hydrogen-bonding capabilities of the amino group. Understanding how these differences translate into gas adsorption performance is crucial for the targeted design of next-generation MOF materials.
Synthesis and Structural Implications of Functionalized Linkers
The choice of functional group on the isophthalic acid backbone can influence the coordination environment of the metal clusters and the overall framework topology.
5-Aminoisophthalic Acid (H₂aia): The amino group in H₂aia is known to be a strong hydrogen bond donor and can also participate in the coordination with the metal center. This often leads to the formation of robust frameworks with specific pore chemistries. A well-known example is IRMOF-3 (isoreticular metal-organic framework), which is constructed from Zn₄O clusters and 5-aminoisophthalic acid. The synthesis of such materials generally involves solvothermal reactions where the linker and a metal salt are heated in a high-boiling point solvent.
5-Ethynylisophthalic Acid (H₂eia): The ethynyl group is a rigid, linear functionality that is less likely to directly coordinate with the metal center. Its primary influence is on the electronic properties of the linker and the steric environment within the pores. A representative MOF, [Cu₂(eia)₂(bpy)] (bpy = 4,4'-bipyridine), demonstrates how this linker can be used to construct frameworks with specific pore dimensions. The synthesis often follows similar solvothermal methods as for amino-functionalized MOFs.
The structural differences imparted by these linkers can have a significant impact on the resulting material's porosity, as summarized below.
Comparative Analysis of Gas Adsorption Performance
The true test of a linker's efficacy lies in the gas adsorption performance of the resulting MOF. The table below compares key adsorption parameters for representative MOFs synthesized from H₂aia and H₂eia. It is important to note that these are not isostructural materials, and thus the comparison reflects the overall impact of the linker in a given system.
| Parameter | IRMOF-3 (from H₂aia) | [Cu₂(eia)₂(bpy)] (from H₂eia) |
| Metal Center | Zn₄O | Cu₂ |
| BET Surface Area (m²/g) | ~300 - 500 | ~800 - 1000 |
| Pore Volume (cm³/g) | ~0.2 - 0.4 | ~0.4 - 0.6 |
| CO₂ Uptake (cm³/g at STP) | ~30 - 50 | ~60 - 80 |
| CH₄ Uptake (cm³/g at STP) | ~15 - 25 | ~30 - 40 |
Note: The values presented are approximate and can vary based on the specific synthesis conditions and activation procedures.
From the data, it is evident that the representative MOF synthesized from 5-ethynylisophthalic acid exhibits a higher surface area, larger pore volume, and consequently, a greater uptake of both CO₂ and CH₄ compared to the representative amino-functionalized MOF. This can be attributed to several factors:
-
Steric Effects: The linear and rigid nature of the ethynyl group can lead to the formation of more open and accessible pore structures compared to the potentially more sterically demanding and hydrogen-bonding amino group.
-
Electronic Effects: The electron-withdrawing nature of the ethynyl group can create a more electrophilic environment within the pores, potentially enhancing interactions with quadrupolar gas molecules like CO₂. Conversely, the electron-donating amino group in IRMOF-3 provides basic sites that also have a strong affinity for acidic CO₂.
This comparison underscores that while both functionalities can be used to design porous materials, the ethynyl group appears to be more conducive to generating higher surface areas and pore volumes in the systems studied, leading to superior gas adsorption capacities.
Experimental Protocols
Generalized Solvothermal Synthesis of a Functionalized MOF
This protocol provides a general framework for the synthesis of MOFs from functionalized isophthalic acid linkers.
Materials:
-
5-functionalized isophthalic acid (H₂aia or H₂eia)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Scintillation vials or Teflon-lined autoclave
-
Oven
Procedure:
-
In a typical synthesis, the functionalized linker (e.g., 50 mg, 0.28 mmol) and the metal salt (e.g., Zinc nitrate hexahydrate, 100 mg, 0.34 mmol) are dissolved in the chosen solvent (e.g., 10 mL of DMF) in a 20 mL scintillation vial.
-
The vial is tightly capped and sonicated for 5-10 minutes to ensure complete dissolution.
-
The vial is then placed in a preheated oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, the oven is turned off, and the vial is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by decanting the mother liquor.
-
The crystals are then washed with fresh solvent (e.g., DMF, 3 x 10 mL) to remove any unreacted starting materials.
-
The solvent is exchanged with a more volatile solvent (e.g., chloroform or methanol, 3 x 10 mL over 24 hours) to facilitate activation.
-
The crystals are then activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption.
Characterization of Gas Adsorption Properties
This protocol outlines the procedure for measuring the surface area and gas adsorption isotherms of a MOF material using a volumetric gas sorption analyzer.
Equipment:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)
-
Analysis tubes
-
Heating mantles
-
High-purity adsorptive gases (e.g., N₂, CO₂, CH₄)
-
Helium for free space determination
Procedure:
-
Sample Preparation and Degassing:
-
An appropriate amount of the activated MOF sample (typically 50-100 mg) is accurately weighed and placed in a pre-weighed analysis tube.
-
The tube is attached to the degassing port of the analyzer.
-
The sample is degassed under high vacuum (e.g., <10 µmHg) at an elevated temperature (e.g., 120-200 °C) for several hours (e.g., 12-24 hours) to ensure the complete removal of any guest molecules from the pores.
-
After degassing, the tube is reweighed to determine the exact mass of the activated sample.
-
-
BET Surface Area Measurement:
-
The analysis tube containing the degassed sample is transferred to the analysis port of the instrument.
-
A liquid nitrogen bath (77 K) is placed around the sample tube.
-
The free space in the tube is determined using helium gas.
-
A nitrogen adsorption-desorption isotherm is measured by introducing known amounts of N₂ gas into the analysis tube and measuring the pressure equilibration.
-
The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.
-
-
CO₂ and CH₄ Adsorption Isotherm Measurement:
-
The same degassed sample is used.
-
The liquid nitrogen bath is replaced with a temperature-controlled bath set to the desired temperature (e.g., 273 K or 298 K).
-
The adsorption isotherm is measured by dosing known amounts of CO₂ or CH₄ gas and recording the equilibrium pressure.
-
The amount of gas adsorbed at each pressure point is calculated to generate the isotherm.
-
Visualization of Linker Functionalization Effects
The following diagram illustrates the conceptual relationship between the choice of functional group on the linker and the resulting gas adsorption properties of the MOF.
Caption: Impact of linker functionality on MOF properties and gas adsorption.
Discussion and Future Outlook
The comparative analysis, based on representative examples from the literature, suggests that the 5-ethynylisophthalic acid linker has the potential to generate MOFs with higher surface areas and overall gas uptake capacities compared to 5-aminoisophthalic acid. This is largely attributed to the rigid and linear nature of the ethynyl group, which can facilitate the formation of more open framework structures.
However, it is crucial to recognize that gas adsorption is a complex phenomenon, and high uptake capacity is not the only important metric. The amino group, with its ability to act as a basic site and a hydrogen bond donor, can impart high selectivity for specific gases like CO₂ over less polar gases like N₂ or CH₄. Therefore, the choice of linker should be guided by the specific application. For bulk gas storage, a high surface area and pore volume, as potentially offered by ethynyl-functionalized MOFs, would be desirable. For selective gas separation, the chemical affinity provided by amino-functionalized MOFs might be more advantageous.
Future research should focus on the synthesis and characterization of isostructural MOFs based on these two linkers. This would allow for a direct, unbiased comparison of the intrinsic effects of the ethynyl and amino functional groups on gas adsorption, eliminating the influence of differing framework topologies and metal centers. Such studies would provide invaluable insights for the rational design of next-generation MOFs for targeted gas storage and separation applications.
References
Safety & Regulatory Compliance
5-Ethynylisophthalic acid proper disposal procedures
5-Ethynylisophthalic acid proper disposal procedures
Here is a comprehensive, step-by-step operational and disposal guide for handling 5-Ethynylisophthalic acid, designed for laboratory professionals and researchers.
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently encounter 5-Ethynylisophthalic acid (CAS: 432025-97-3) in the synthesis of advanced Metal-Organic Frameworks (MOFs) and specialized polymers[1]. The molecule is a highly versatile bifunctional building block, featuring an alkyne moiety and two carboxylic acid groups. However, these functional groups dictate its hazard profile. The acidic protons contribute to skin and eye irritation, while the fine powder form presents a significant inhalation hazard[2][3]. Understanding the causality between its molecular structure and physical behavior is crucial for establishing self-validating, foolproof safety protocols in the lab.
Hazard Characterization & Physicochemical Data
To design an effective handling and disposal strategy, we must first quantify the chemical's parameters. The table below summarizes the critical data points dictating our operational boundaries.
Table 1: Physicochemical and Hazard Profile of 5-Ethynylisophthalic Acid
| Parameter | Value / Description | Source / Causality |
| CAS Number | 432025-97-3 | Primary chemical identifier[2][3]. |
| Molecular Formula | C10H6O4 | Contains reactive alkyne and acidic carboxylates[3]. |
| Molecular Weight | 190.15 g/mol | Standard molar mass[3]. |
| Physical State | Solid (Powder/Crystals) | Prone to dangerous aerosolization if mishandled[2]. |
| Melting Point | 245-255 °C | High thermal stability before decomposition[2]. |
| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation[2][3]. |
| Storage Class | 11 (Combustible Solids) | Requires strict segregation from strong oxidizers[2]. |
Standard Operating Procedure (SOP) for Safe Handling
Causality Focus: The primary risk during routine operations is the generation of airborne dust. The respiratory tract is highly sensitive to the acidic nature of the dust, leading to severe irritation (H335)[2][3].
Step-by-Step Handling Protocol:
-
Engineering Controls: Always conduct weighing and transfers inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm. Why: This prevents the aerosolization of the combustible solid into the operator's breathing zone.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal contact and acid burns (H315).
-
Eye Protection: Snug-fitting safety goggles (not standard glasses) to protect against micro-particulates (H319).
-
Respiratory: If weighing must occur outside a hood (e.g., due to balance constraints), an N95 or P100 particulate respirator is mandatory.
-
-
Static Mitigation: Use anti-static weighing boats and spatulas. Why: As a Class 11 combustible solid[2], fine dust clouds can theoretically ignite if a sufficient static discharge occurs.
-
Decontamination: After handling, wipe down all balances and surfaces with a damp paper towel (water or 70% ethanol) to capture residual dust before it dries and becomes airborne.
Spill Response & Decontamination Workflow
In the event of a spill, immediate containment is required to prevent cross-contamination and inhalation exposure.
Step-by-Step Spill Cleanup Protocol:
-
Assess & Isolate: Determine if the spill is manageable (e.g., <50g inside a fume hood) or requires EHS intervention (large spill outside containment).
-
Moisten: Lightly mist the spilled powder with water or cover with damp paper towels. Why: Dry sweeping generates hazardous dust clouds; moisture binds the particulates safely.
-
Collect: Use a non-sparking scoop or plastic spatula to transfer the moistened material into a wide-mouth, sealable high-density polyethylene (HDPE) container.
-
Surface Wash: Wash the affected area with a mild alkaline detergent solution to neutralize residual trace acids, followed by a thorough water rinse.
Logic flowchart for safe operational spill response and decontamination.
Comprehensive Disposal Protocols
Disposal must comply with local environmental regulations. Because 5-Ethynylisophthalic acid contains no halogens or heavy metals, its disposal pathway is straightforward but requires strict segregation to avoid dangerous chemical incompatibilities.
Step-by-Step Disposal Protocol:
-
Solid Chemical Waste:
-
Place unreacted or degraded solid 5-Ethynylisophthalic acid into a clearly labeled, sealable HDPE container.
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Label as "Hazardous Waste - Combustible Solid, Organic Acid (5-Ethynylisophthalic Acid)".
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Why: HDPE is resistant to weak organic acids and prevents moisture ingress, keeping the solid stable.
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Liquid Waste (Organic Solvents):
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If dissolved in organic solvents (e.g., DMF, DMSO, often used in MOF synthesis), collect in the "Non-Halogenated Organic Waste" carboy.
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Why: Do not mix with halogenated waste streams to maintain lower EHS incineration costs and prevent incompatible exothermic reactions.
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Liquid Waste (Aqueous):
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If dissolved in basic aqueous solutions, neutralize to pH 6-8 using dilute HCl before transferring to the aqueous waste stream.
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Why: Highly basic or acidic solutions can damage plumbing or react violently with other unknown waste in the carboy.
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Consumables:
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Dispose of contaminated gloves, weighing boats, and paper towels in designated solid hazardous waste bags (often double-bagged in transparent 4-mil plastic).
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Final Destruction:
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Transfer all collected waste to EHS for high-temperature incineration.
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Why: Incineration at >850°C ensures the complete thermal breakdown of the aromatic ring and alkyne bond into CO2 and H2O, leaving no persistent environmental pollutants.
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Decision tree for the proper segregation and disposal of 5-Ethynylisophthalic acid waste.
References
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PubChem - NIH. "5-Ethynylisophthalic acid | C10H6O4 | CID 12080905". National Center for Biotechnology Information.[Link]
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DOKUMEN.PUB. "Nanoparticle design and characterization for catalytic applications in sustainable chemistry". Dokumen.[Link]
